molecular formula C30H35N3O9S2 B609536 Netarsudil mesylate CAS No. 1422144-42-0

Netarsudil mesylate

Cat. No.: B609536
CAS No.: 1422144-42-0
M. Wt: 645.7 g/mol
InChI Key: QQDRLKRHJOAQDC-FBHGDYMESA-N
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Mechanism of Action

Target of Action

Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .

Biochemical Pathways

This compound affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .

Pharmacokinetics

After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .

Result of Action

The primary result of this compound’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .

Action Environment

The action of this compound is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.

Biochemical Analysis

Biochemical Properties

Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .

Cellular Effects

This compound has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .

Molecular Mechanism

The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .

Dosage Effects in Animal Models

In animal models, this compound has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .

Metabolic Pathways

This compound is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .

Transport and Distribution

The clearance of this compound is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .

Subcellular Localization

After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

Preparation Methods

The preparation of AR-13324 involves the use of chiral ligand chiral induction synthesis. This method is preferred over traditional chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods due to its simplicity, lower cost, and higher yield. The process begins with the protection of hydroxyl groups in 4-(hydroxymethyl) phenylacetic acid using tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) to obtain the crude compound .

Chemical Reactions Analysis

AR-13324 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase inhibitors and isotopically-labeled internal standards. The compound is metabolized in vivo to its active metabolite AR-13503 and its enantiomer AR-13323. The major products formed from these reactions are AR-13503 and AR-13534, which is the enantiomer of AR-13503 .

Scientific Research Applications

AR-13324 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an ocular hypotensive agent for the treatment of glaucoma and ocular hypertension. The compound has been shown to produce large reductions in intraocular pressure with a long duration of action and is well tolerated in normotensive rabbits and monkeys . Additionally, AR-13324 is used in preclinical studies to evaluate its efficacy and safety in lowering intraocular pressure in animal models .

Comparison with Similar Compounds

AR-13324 is unique due to its dual mechanism of action, which distinguishes it from other ocular hypotensive agents. Similar compounds include latanoprost, a prostaglandin analog, and other Rho kinase inhibitors. While latanoprost primarily increases uveoscleral outflow, AR-13324 increases trabecular outflow and decreases aqueous production, making it more effective in certain cases . Other similar compounds include AR-13323, AR-13503, and AR-13534, which are related enantiomers and metabolites of AR-13324 .

Properties

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRLKRHJOAQDC-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027773
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422144-42-0
Record name Netarsudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?

A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has this compound been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

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